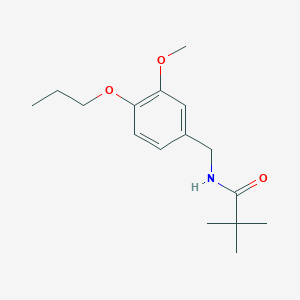
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act on the GABAergic system in the brain. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its relatively simple synthesis method. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in humans. Another potential direction for research is the development of new quinazolinone derivatives with improved pharmacological properties. Finally, 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone may have potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore its potential therapeutic effects in these conditions.
Métodos De Síntesis
The synthesis of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one with 3-chloropropyl methyl ether in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(3-methoxypropyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-13-7-12-20-17(14-8-3-2-4-9-14)19-16-11-6-5-10-15(16)18(20)21/h2-6,8-11,17,19H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZTZXHNODXJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxypropyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914572.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)



![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)

![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)